molecular formula C17H25NO B025373 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine CAS No. 93413-57-1

2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine

Cat. No. B025373
CAS RN: 93413-57-1
M. Wt: 259.4 g/mol
InChI Key: OARSYJZOOXFPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is of interest due to its unique chemical structure and potential applications in various fields of chemistry and pharmacology. Although specific studies directly on this compound are scarce, related research provides insights into similar compounds' synthesis, structural analysis, and chemical properties.

Synthesis Analysis

Synthesis approaches for related compounds typically involve multi-step chemical reactions, including condensation, reduction, and functional group transformations. The synthesis of structurally related cyclohexenone compounds and their derivatives highlights the complexity and creativity in organic synthesis strategies (Shi et al., 2007).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are crucial techniques for determining the molecular structure of cyclohexene derivatives. These methods provide detailed insights into the molecules' conformation, bond lengths, and angles, revealing the intricacies of their three-dimensional structures. For example, the structural characterization of cyclohexanaminium derivatives through single crystal X-ray diffraction demonstrates the detailed analysis possible for such compounds (J. Li et al., 2017).

Chemical Reactions and Properties

Cyclohexene compounds can undergo various chemical reactions, including cyclization, oxidation, and functional group transformations. These reactions are pivotal for synthesizing new compounds with potential biological activities or material properties. The synthesis and reaction of 2-arylmethyleneketones illustrate the diverse reactivity and potential for creating novel compounds (E. Gössnitzer et al., 2001).

Physical Properties Analysis

The physical properties of cyclohexene derivatives, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. These properties are essential for understanding the compounds' behavior in different environments and for their application in drug formulation or material science. Research on the crystalline structures of cyclohexene derivatives provides insights into their physical characteristics and how molecular alterations can affect these properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are determined by the compound's functional groups and molecular framework. Studies on the reactivity and functionalization of cyclohexene derivatives highlight the chemical versatility of these compounds and their potential as intermediates in organic synthesis or as active pharmaceutical ingredients (P. A. Ajibade et al., 2021).

Scientific Research Applications

  • Antidepressant Activity : Derivatives of the compound have shown potential antidepressant activity and demonstrate rapid onset of action in the rat pineal gland (Yardley et al., 1990).
  • Chemoselective N-Demethylation and C-N Cleavage : Research has explored the PdII-catalyzed chemoselective N-demethylation and C-N cleavage in related ethanamines, which provides insights into cyclometalation and C-N cleavage reactions (Yap et al., 2014).
  • Synthesis of Analgesic Compounds : The compound has been investigated for its analgesic properties and can be synthesized through various routes (Bruderer & Bernauer, 1983).
  • Quality Control of Pharmaceuticals : Related substances have been synthesized for use in quality control of the antidepressant venlafaxine hydrochloride (Hong Haiwen, 2013).
  • Biocatalytic Desymmetrization : The biocatalytic desymmetrization of related compounds to important intermediates has been studied for its efficiency and application in organic synthesis (Meissner et al., 2018).

properties

IUPAC Name

2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h7,9-12,17H,4-6,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARSYJZOOXFPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine

CAS RN

93413-57-1
Record name 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(CYCLOHEX-1-ENYL)-2-(4-METHOXYPHENYL)-N,N-DIMETHYLETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX18EMS9OI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine
Reactant of Route 2
Reactant of Route 2
2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine
Reactant of Route 3
2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine
Reactant of Route 4
2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine
Reactant of Route 6
Reactant of Route 6
2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine

Citations

For This Compound
2
Citations
M Saravanan, KS Kumar, PP Reddy… - Synthetic …, 2010 - Taylor & Francis
Venlafaxine hydrochloride is a phenyl ethylamine derivative, used for the treatment of depression. During the process development of venlafaxine hydrochloride, six process-related …
Number of citations: 7 www.tandfonline.com
LP de Souza, FO Sanches-Neto, GMY Junior… - Process Safety and …, 2022 - Elsevier
The photochemical behavior of venlafaxine (VNX) in surface water was investigated using a hybrid theoretical-experimental-kinetic modeling approach. In addition to the direct …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.